molecular formula C29H31N3O3 B377688 N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE

N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE

Cat. No.: B377688
M. Wt: 469.6g/mol
InChI Key: GYDLJBANWWMBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a biphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the biphenyl group, and the formation of the carboxamide functional group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-[4-(4-{[(2-oxo-1-azepanyl)carbonyl]amino}benzyl)phenyl]-1-azepanecarboxamide
  • N-(1-{[2-(1-Azepanyl)-2-(4-methylphenyl)ethyl]amino}-1-oxo-2-hexanyl)-2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-5-isoindolinecarboxamide

Uniqueness

N-[2-({[2-(1-azepanyl)-1-methyl-2-oxoethyl]amino}carbonyl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the azepane ring and biphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6g/mol

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C29H31N3O3/c1-21(29(35)32-19-9-2-3-10-20-32)30-28(34)25-13-7-8-14-26(25)31-27(33)24-17-15-23(16-18-24)22-11-5-4-6-12-22/h4-8,11-18,21H,2-3,9-10,19-20H2,1H3,(H,30,34)(H,31,33)

InChI Key

GYDLJBANWWMBPV-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)N1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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